4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBQCJIJABHDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiophene substitution: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated oxadiazole intermediate.
Benzamide formation: The final step involves the acylation of the oxadiazole-thiophene intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the methoxy-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Hydrazine or sodium borohydride can be employed for the reduction of the oxadiazole ring.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Hydrazides derived from the oxadiazole ring.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity. In a study focused on the synthesis and evaluation of various oxadiazole derivatives, compounds similar to 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide were tested against several bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans . The results showed promising antibacterial and antifungal effects, suggesting potential applications in treating infections.
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the oxadiazole moiety. Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar frameworks have been shown to induce apoptosis in various cancer cell lines . Continued research is necessary to explore the specific mechanisms by which this compound may exert anticancer effects.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiophene Derivative : Synthesis begins with the preparation of thiophene derivatives which serve as key intermediates.
- Oxadiazole Formation : The thiophene derivative is then reacted with hydrazine or related reagents to form the oxadiazole ring.
- Amide Bond Formation : Finally, the oxadiazole is coupled with 4-methoxybenzoic acid or its derivatives to yield the target amide product.
This synthetic pathway highlights the versatility of this compound in organic synthesis.
Case Study 1: Antimicrobial Activity Evaluation
In a detailed study published in Drug Design, Development and Therapy, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity. The study found that certain modifications to the oxadiazole structure significantly enhanced antibacterial potency against Staphylococcus aureus . This suggests that similar modifications could be explored for this compound to improve its efficacy.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of oxadiazole derivatives demonstrated that compounds with similar structural features exhibited cytotoxic effects against human cancer cell lines . This case study emphasizes the need for further exploration into the anticancer potential of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-y]benzamide.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5-thiophen-2-yl-1,2,4-triazol-3-yl)benzamide
- 4-methoxy-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide
- 4-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-5-yl)benzamide
Uniqueness
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the specific positioning of the oxadiazole ring, which influences its electronic properties and biological activity. The presence of the methoxy group on the benzamide ring further enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Biological Activity
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 398.5 g/mol. The compound features a methoxy group, an oxadiazole ring, and a thiophene moiety, which contribute to its biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| Melting Point | Not available |
| Density | Not available |
Anticancer Properties
Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole demonstrate potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A review by Alam et al. (2020) highlighted that several thiadiazole derivatives exhibited significant suppressive activity against human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) . In particular, compounds with specific substituents on the thiophene ring showed enhanced cytotoxicity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key cellular pathways involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
- Interaction with Tubulin : Molecular docking studies suggest that these compounds may interact with tubulin, disrupting microtubule formation essential for mitosis .
Table 2: Summary of Biological Activities
Recent Studies
Recent investigations into the biological activity of oxadiazole derivatives have yielded promising results:
- Cytotoxicity Studies : A study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against breast and lung cancer cell lines .
- Molecular Docking : Research utilizing molecular docking techniques has elucidated potential binding sites for these compounds on target proteins involved in cancer progression .
Comparative Analysis
Comparative studies between various thiophene and oxadiazole derivatives have shown that structural modifications significantly influence their biological efficacy. For example, substituents on the thiophene ring can enhance solubility and bioavailability, impacting overall anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology : The synthesis typically involves a multi-step approach:
Oxadiazole ring formation : React thiophene-2-carbohydrazide with 4-methoxybenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) using a coupling agent like DCC (dicyclohexylcarbodiimide) .
Cyclodehydration : Use POCl₃ or H₂SO₄ to cyclize the intermediate into the 1,3,4-oxadiazole core .
Microwave-assisted synthesis : For improved efficiency, microwave irradiation (100–120°C, 20–30 min) can reduce reaction times while maintaining yields >70% .
- Key Validation : Confirm structure via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and ESI-MS (molecular ion peak at ~341.3 Da) .
Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with retention time consistency and >95% purity thresholds .
- Structural Confirmation : X-ray crystallography (e.g., CCDC deposition) resolves bond angles and intermolecular interactions, such as π-stacking between thiophene and benzamide moieties .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 180–185°C) and decomposition profiles .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Testing :
- Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Compare with control drugs like ciprofloxacin; note enhanced activity from the methoxy group’s electron-donating effects .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with SAR analysis against analogs lacking the methoxy group .
Advanced Research Questions
Q. How does the methoxy substituent influence structure-activity relationships (SAR) in oxadiazole derivatives?
- Key Findings :
- Bioavailability : Methoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability compared to nitro or hydroxy analogs .
- Enzyme Binding : Molecular docking reveals hydrogen bonding between the methoxy oxygen and ATP-binding pockets in kinases (e.g., EGFR) .
- Comparative Table :
| Substituent | LogP | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| -OCH₃ | 2.8 | 8.2 | 12.4 |
| -NO₂ | 1.9 | 25.6 | 28.7 |
| -OH | 1.2 | 32.1 | 35.9 |
| Data from in vitro studies on S. aureus and HeLa cells . |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Case Study : Discrepancies in anticancer activity (IC₅₀ = 12–45 µM) may arise from:
Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity; standardize protocols using 72-hr exposure .
Cellular Context : Check p-glycoprotein expression levels in cell lines, which affect drug efflux .
- Resolution : Validate results with orthogonal assays (e.g., clonogenic survival) and isogenic cell pairs (e.g., wild-type vs. ABCB1-knockout) .
Q. How can computational modeling guide the optimization of this compound?
- Methods :
Docking Simulations : Use AutoDock Vina to predict binding to tubulin (PDB: 1SA0) or bacterial enoyl-ACP reductase (InhA; PDB: 4TZK) .
ADMET Prediction : SwissADME predicts CNS permeability (BBB score: 0.45) and CYP450 inhibition risks .
- Outcome : Prioritize derivatives with improved predicted solubility (e.g., sulfonyl substitutions) or reduced hepatotoxicity .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallization Issues :
- Polymorphism : Multiple crystal forms due to flexible thiophene-oxadiazole linkage .
- Solution : Slow evaporation from DMSO/ethanol (1:3) at 4°C yields monoclinic crystals (space group P2₁/c) suitable for SC-XRD .
- Data Quality : Ensure R-factor < 0.08 and resolution < 1.0 Å for reliable electron density maps .
Methodological Notes
-
Avoid Pitfalls :
- Synthetic Byproducts : Monitor for di-oxadiazole byproducts via TLC (Rf = 0.3 in ethyl acetate/hexane) .
- Bioassay False Positives : Include detergent controls (e.g., 0.1% Triton X-100) to rule out membrane disruption artifacts .
-
Key References :
- Synthesis & Crystallography:
- Biological Evaluation:
- Computational Modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
